N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide
Description
N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide is a benzamide derivative featuring a hydrazinyl linker and a substituted pyrimidine ring. The compound’s structure integrates a 6-amino-5-nitropyrimidin-4-yl group, a hydrazine-derived chain, and a 3,4-dimethylbenzamide moiety. Such structural motifs are common in medicinal chemistry, particularly in compounds targeting enzymes or receptors via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O4/c1-8-3-4-10(5-9(8)2)15(24)17-6-11(23)20-21-14-12(22(25)26)13(16)18-7-19-14/h3-5,7H,6H2,1-2H3,(H,17,24)(H,20,23)(H3,16,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANECHBGHLAAKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3,4-dimethylbenzamide is a complex organic compound with notable biological activity. Its unique structural features suggest potential applications in pharmacology, particularly in antiviral and anticancer therapies. This article will explore its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 359.34 g/mol. The compound features a hydrazine moiety linked to a benzamide structure, which is further connected to a pyrimidine ring substituted with an amino and nitro group. These functional groups are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N7O4 |
| Molecular Weight | 359.34 g/mol |
| Density | 1.442 g/cm³ (Predicted) |
| Boiling Point | 594.3 °C (Predicted) |
| Acid Dissociation Constant | pKa ≈ 10.41 (Predicted) |
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against HIV. Its structural components enable it to inhibit viral replication by interfering with viral proteins essential for the viral life cycle. Preliminary studies have shown that compounds with similar structures can effectively inhibit HIV replication pathways, suggesting that this compound may also possess similar capabilities .
Antitumor Activity
In addition to its antiviral properties, there is emerging evidence of the compound's potential antitumor activity. Compounds with structural similarities have been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, studies involving nitro-substituted compounds indicate that they can stop the proliferation of cancer cells in vitro . The specific mechanisms by which this compound exerts its antitumor effects require further investigation.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins involved in disease progression. It is hypothesized that the hydrazine and pyrimidine components may facilitate binding to target molecules, thereby disrupting their normal function .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |
| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |
| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction | Strong HIV inhibitory effects |
| N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamide | Pyrimidine core with carboxamide functionality | Investigated for antiviral properties |
The distinct combination of functional groups in this compound may provide unique mechanisms of action compared to these similar compounds.
Study on Antiviral Activity
In a study conducted on various derivatives of hydrazine-based compounds, it was found that those resembling this compound exhibited significant inhibition of HIV replication in vitro. The study highlighted the importance of the nitro group in enhancing antiviral activity and suggested further development of this compound as a potential therapeutic agent against HIV.
Study on Antitumor Activity
Another research project focused on the cytotoxic effects of nitro-substituted compounds on lung cancer cell lines demonstrated promising results. Compounds similar to this compound showed higher efficacy in 2D cell culture assays compared to 3D models, indicating their potential as antitumor agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores: hydrazide/hydrazone linkages , pyrimidine/benzimidazole cores , and substituted benzamide groups . Below is a comparative analysis with key examples from the literature.
Hydrazide-Pyrimidine Derivatives
Key Observations :
Benzamide-Hydrazine Conjugates
Key Observations :
- The target compound lacks the indole/benzimidazole systems seen in 3d and BK, which are critical for π-stacking in antimicrobial/anti-inflammatory activities .
- Its 3,4-dimethylbenzamide group may confer lipophilicity, improving membrane permeability compared to polar hydroxyacetohydrazide derivatives .
Pyrimidine-Urea/Thiazole Hybrids
Key Observations :
- Urea/thiazole hybrids (e.g., 1f) exhibit higher polarity due to urea/trifluoromethyl groups, contrasting with the target compound’s nitro-dimethylbenzamide system .
- The absence of a sulphonamide or Mannich base in the target compound suggests divergent mechanisms of action compared to antimicrobial agents like 16a-16i .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
